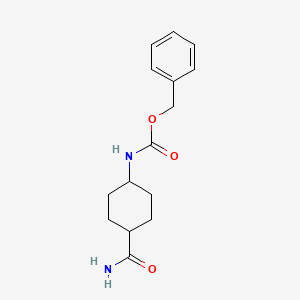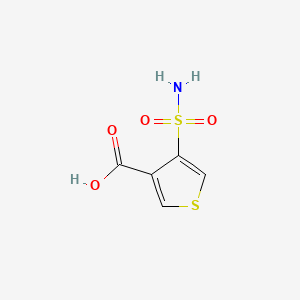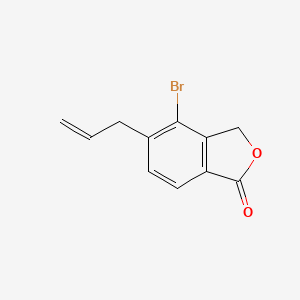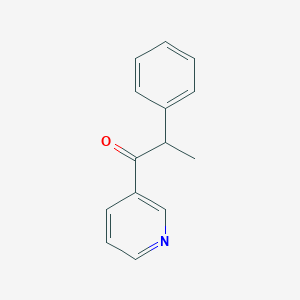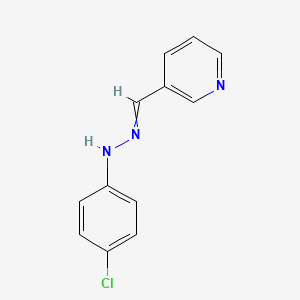![molecular formula C9H15N3S B8661568 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B8661568.png)
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
描述
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic compound that features both a thiazole ring and a piperazine ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 2-bromoethyl thiazole with piperazine under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted piperazine derivatives.
科学研究应用
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
相似化合物的比较
- 1-(2-Thiazol-2-ylmethyl)piperazine
- 1-(2-Thiazol-2-ylpropyl)piperazine
- 1-(2-Thiazol-2-ylethyl)morpholine
Comparison: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(2-Thiazol-2-ylmethyl)piperazine, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects. The presence of the piperazine ring, as opposed to the morpholine ring in 1-(2-Thiazol-2-ylethyl)morpholine, can also result in different pharmacokinetic and pharmacodynamic profiles .
属性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2 |
InChI 键 |
WHJCLPKGKRJGLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCC2=NC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

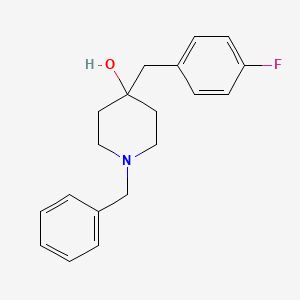
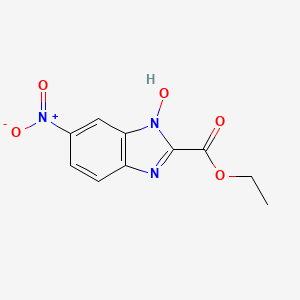
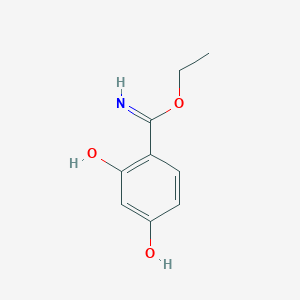

![Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B8661529.png)
